N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
CAS No.: 919662-81-0
Cat. No.: VC8318180
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919662-81-0 |
|---|---|
| Molecular Formula | C18H17N3O5S |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 2-[[3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzamide |
| Standard InChI | InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)13-6-4-5-12(9-13)17(23)20-15-8-3-2-7-14(15)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23) |
| Standard InChI Key | MQUAGFRGHBRSGA-UHFFFAOYSA-N |
| SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
| Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound is systematically named N-(2-carbamoylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide. This nomenclature reflects:
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A benzamide backbone with a substituent at the 3-position.
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A 1λ⁶,2-thiazolidine ring (sulfur-containing five-membered heterocycle) bearing methyl and trioxo groups.
Structural Features
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Core: Benzamide (C₆H₅CONH₂) with a thiazolidine-trioxo moiety at position 3.
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Thiazolidine Ring: Sulfur at position 1, nitrogen at position 2, and three oxygen atoms (trioxo groups at positions 1, 1, and 3).
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Substituents:
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Methyl group at position 4 of the thiazolidine ring.
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2-Carbamoylphenyl group on the amide nitrogen.
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Synthesis and Analytical Data
Synthetic Pathways
While no direct synthesis route is documented for this isomer, analogous compounds (e.g., 4-substituted derivatives) are synthesized via:
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Coupling Reactions: Amide bond formation between 3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoic acid and 2-aminobenzamide using carbodiimide crosslinkers .
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Cyclization: Thiazolidine ring formation via sulfonamide intermediates under oxidative conditions .
Physicochemical Properties (Inferred from Analogs)
Challenges and Future Directions
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Stereochemical Complexity: The thiazolidine ring may exhibit chirality, necessitating enantioselective synthesis .
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Bioavailability: High polar surface area (>100 Ų) may limit membrane permeability, requiring prodrug strategies .
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Target Validation: Computational docking studies (e.g., with PARP-1 or COX-2) are needed to identify primary targets.
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